1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone
CAS No.:
Cat. No.: VC17339443
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3O3S |
|---|---|
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H9N3O3S/c1-8(15)13-7-6-12-10(13)4-2-9-3-5-11(18-9)14(16)17/h2-7H,1H3/b4-2+ |
| Standard InChI Key | BJYIRAKHEVXNEI-DUXPYHPUSA-N |
| Isomeric SMILES | CC(=O)N1C=CN=C1/C=C/C2=CC=C(S2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)N1C=CN=C1C=CC2=CC=C(S2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone, reflects its core components:
-
Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
-
Ethenyl bridge: A trans-configured (E) alkene group linking the imidazole and thiophene rings.
-
5-Nitrothiophene: A sulfur-containing heterocycle substituted with a nitro group at the 5-position.
-
Ethanone group: A ketone functional group (-COCH₃) attached to the imidazole nitrogen.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₃S |
| Molecular Weight | 263.27 g/mol |
| CAS Number | 6281214 |
| InChI Key | BJYIRAKHEVXNEI-DUXPYHPUSA-N |
| Topological Polar Surface | 93.6 Ų |
The conjugated π-system formed by the imidazole, ethenyl, and thiophene groups enables electronic delocalization, a feature critical for applications in optoelectronics.
Synthesis and Characterization
Synthetic Routes
The primary synthetic pathway involves a Mizoroki-Heck coupling between halogenated thiophene derivatives and vinylimidazole precursors.
Reaction Scheme
-
Precursor Preparation:
-
Nitration of 2-bromothiophene using HNO₃/H₂SO₄ yields 2-bromo-5-nitrothiophene.
-
1-Vinylimidazole-ethanone is synthesized via alkylation of imidazole with chloroacetone.
-
-
Coupling Reaction:
-
Palladium-catalyzed (e.g., Pd(OAc)₂) coupling of 2-bromo-5-nitrothiophene with 1-vinylimidazole-ethanone.
-
Conditions: Triethylamine base, dimethylformamide (DMF) solvent, 80–100°C, 12–24 hours.
-
Table 2: Optimized Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 90°C |
| Reaction Time | 18 hours |
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR:
-
Imidazole protons resonate at δ 7.3–7.6 ppm (C-2, C-4, C-5).
-
Thiophene aromatic protons appear at δ 7.8–8.2 ppm (C-3, C-4).
-
Ethanone carbonyl carbon at δ 200–205 ppm.
-
-
IR Spectroscopy:
-
Strong absorption at ~1700 cm⁻¹ (C=O stretch).
-
NO₂ asymmetric stretch at 1520 cm⁻¹.
-
| Pathogen | MIC Range (µg/mL) | Analog Compound |
|---|---|---|
| Escherichia coli | 0.02–0.05 | Nitroimidazole derivatives |
| Candida albicans | 4.0–16.0 | Thiophene-based antifungals |
Anticancer Applications
The ethenyl bridge facilitates intercalation into DNA, while the nitro group’s bioreductive activation under tumor hypoxia may selectively target cancer cells. Computational docking studies suggest affinity for tyrosine kinase inhibitors, though experimental validation is pending.
Materials Science Applications
Organic Electronics
The compound’s extended conjugation and electron-withdrawing nitro group enhance charge carrier mobility, making it a candidate for:
-
Organic field-effect transistors (OFETs): Hole mobility comparable to P3HT (10⁻³ cm²/V·s).
-
Nonlinear optical (NLO) materials: High hyperpolarizability (β ≈ 1.5 × 10⁻²⁷ esu) predicted via DFT calculations.
Table 4: Comparative Electronic Properties
| Material | Bandgap (eV) | Conductivity (S/cm) |
|---|---|---|
| Target Compound | 2.8 | 10⁻⁴ |
| PEDOT:PSS | 1.6 | 10³ |
| Pentacene | 2.2 | 10⁻¹ |
Challenges and Future Directions
Synthetic Scalability
Current yields from Mizoroki-Heck coupling rarely exceed 60%. Future work should explore:
-
Flow chemistry: Continuous processing to improve efficiency.
-
Ligand design: Bulky phosphine ligands (e.g., XPhos) to suppress β-hydride elimination.
Toxicity Profiling
Preliminary in silico models (e.g., ProTox-II) predict hepatotoxicity (LD₅₀ ≈ 450 mg/kg). In vitro assays using HepG2 cells are critical for validating safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume